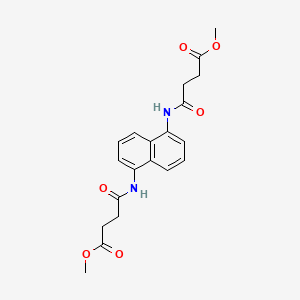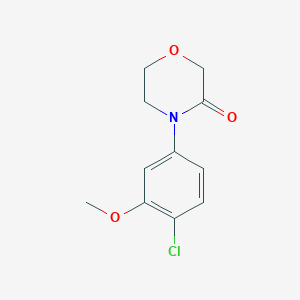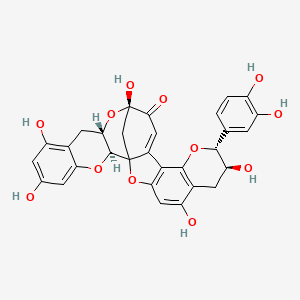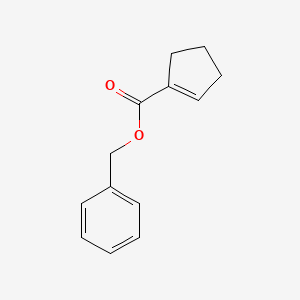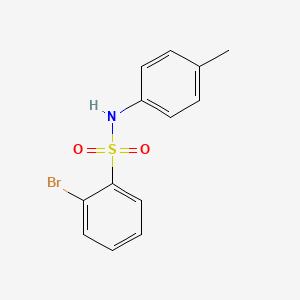![molecular formula C9H7F3N2O2 B12443132 [6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico es un compuesto heterocíclico que presenta un anillo de pirimidina sustituido con un grupo ciclopropil y un grupo trifluorometil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico generalmente implica la construcción del anillo de pirimidina seguida de la introducción de los grupos ciclopropil y trifluorometil. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas, seguida de modificaciones del grupo funcional.
Por ejemplo, una ruta sintética típica podría comenzar con la condensación de un aldehído adecuado con un derivado de guanidina para formar el anillo de pirimidina. El grupo ciclopropil se puede introducir mediante una reacción de ciclopropanación utilizando un compuesto de diazo, mientras que el grupo trifluorometil se puede agregar utilizando un agente trifluorometilante como el yoduro de trifluorometil en presencia de un catalizador de cobre .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza. Los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia y la escalabilidad. El uso de catalizadores y reactivos robustos que puedan resistir las condiciones industriales es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica se pueden emplear para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se pueden utilizar en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una variedad de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química
En química, el ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico se utiliza como un bloque de construcción para la síntesis de moléculas más complejas
Biología y medicina
En biología y medicina, este compuesto ha demostrado ser prometedor como un posible agente terapéutico. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades donde la modulación de las vías de pirimidina es beneficiosa .
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de materiales avanzados con propiedades únicas. Su incorporación a polímeros u otros materiales puede mejorar su rendimiento, lo que los hace adecuados para aplicaciones especializadas.
Mecanismo De Acción
El mecanismo de acción del ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo trifluorometil puede mejorar la afinidad y selectividad de unión del compuesto, mientras que el grupo ciclopropil puede influir en su estabilidad y reactividad generales .
Comparación Con Compuestos Similares
Compuestos similares
Trifluorometilpiridina: Este compuesto comparte el grupo trifluorometil y el anillo de piridina pero carece del grupo ciclopropil y la funcionalidad de ácido carboxílico.
Trifluorotolueno: Similar en tener un grupo trifluorometil, pero está unido a un anillo de benceno en lugar de un anillo de pirimidina.
Unicidad
La singularidad del ácido [6-ciclopropil-4-(trifluorometil)pirimidin-2-il]carboxílico radica en su combinación de un grupo ciclopropil, un grupo trifluorometil y un anillo de pirimidina. Esta combinación confiere propiedades químicas y biológicas distintas que no se encuentran en otros compuestos similares, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C9H7F3N2O2 |
|---|---|
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
4-cyclopropyl-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-3-5(4-1-2-4)13-7(14-6)8(15)16/h3-4H,1-2H2,(H,15,16) |
Clave InChI |
ARDWNBYSKSOKKW-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B12443050.png)
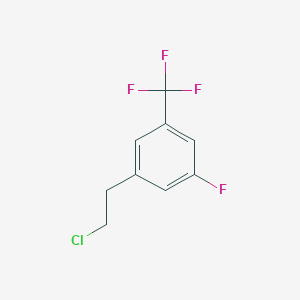
![2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12443057.png)
![[9-Acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12443071.png)
